molecular formula C18H13F2NO4 B2724974 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate CAS No. 1105243-70-6

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate

Cat. No.: B2724974
CAS No.: 1105243-70-6
M. Wt: 345.302
InChI Key: MTMOHVHVJJXCBK-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. This compound is known for its potential in contributing to the development of innovative solutions and advancements in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves several synthetic routes and reaction conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods may vary, but they typically involve similar synthetic strategies with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like TEMPO and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and industrial processes.

Comparison with Similar Compounds

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate can be compared with other similar compounds, such as:

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar fluorophenyl group but differs in its overall structure and applications.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another isoxazole derivative with different substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across various scientific fields.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c19-12-5-7-14(8-6-12)23-11-18(22)24-10-13-9-17(25-21-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMOHVHVJJXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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